3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile

medicinal chemistry organic synthesis kinase inhibitor design

This 6-bromoimidazo[1,2-b]pyridazine benzonitrile is the critical building block for kinase inhibitor libraries. Unlike non-halogenated or chloro analogs, the 6-bromo substituent provides optimal reactivity for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling rapid parallel SAR exploration at the 6-position. The bromine also serves as a latent handle for photoreactive probes and bioorthogonal tags. This compound fills a specific niche between lighter (H, Cl) and heavier (I) congeners for systematic halogen-dependent profiling.

Molecular Formula C13H7BrN4
Molecular Weight 299.131
CAS No. 1263284-55-4
Cat. No. B595333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
CAS1263284-55-4
Synonyms3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Molecular FormulaC13H7BrN4
Molecular Weight299.131
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Br)C#N
InChIInChI=1S/C13H7BrN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H
InChIKeyHSSZIFFCNFVRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile (1263284-55-4) – Core Structure and Molecular Identity


3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile (CAS 1263284-55-4) is a brominated heterocyclic compound featuring an imidazo[1,2-b]pyridazine core, a scaffold widely utilized in kinase inhibitor drug discovery and chemical biology tool development. The compound has a molecular formula of C₁₃H₇BrN₄ and a molecular weight of approximately 299.13 g/mol . This bromine substitution at the 6-position of the imidazopyridazine core provides a defined functional handle for further synthetic elaboration, enabling structure–activity relationship (SAR) studies and late-stage diversification through cross-coupling reactions.

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile (1263284-55-4): Why Generic Substitution is Infeasible


Substituting this compound with a structurally related imidazopyridazine derivative introduces significant risk in both synthetic and biological contexts. The 6‑bromo substituent confers unique chemical reactivity, particularly in palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings, which are essential for modular analog generation [1]. Replacing the bromo group with a hydrogen atom (e.g., 3‑(imidazo[1,2‑b]pyridazin‑2‑yl)benzonitrile) drastically alters the synthetic accessibility and electronic profile of the molecule. In a biological setting, even minor modifications to the imidazopyridazine core can profoundly shift kinase selectivity profiles [2]; without systematic comparative data, generic substitution cannot be relied upon to reproduce the desired biochemical activity or ADMET properties.

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile (1263284-55-4): Quantitative Differentiation Evidence


6‑Bromo Functional Handle Enables Quantitative Cross‑Coupling Efficiency Relative to Non‑Brominated Analog

The 6‑bromo substituent in the target compound serves as a robust leaving group in palladium‑catalyzed cross‑coupling reactions, enabling modular diversification that is not possible with the non‑halogenated analog. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C), the target compound typically achieves >85% conversion in less than 12 h with various aryl boronic acids [1]. In contrast, the non‑halogenated analog 3‑(imidazo[1,2‑b]pyridazin‑2‑yl)benzonitrile cannot undergo analogous transformations, severely limiting its utility in SAR campaigns.

medicinal chemistry organic synthesis kinase inhibitor design

Molecular Weight and ClogP Differentiation Guide Downstream Pharmacokinetic Tuning

The molecular weight (MW) and calculated partition coefficient (ClogP) of the target compound are key differentiating parameters that influence passive permeability and metabolic stability. The compound exhibits a MW of 299.13 g/mol and a ClogP of 3.2 [1]. Compared to the 6‑chloro analog (MW 254.68, ClogP 2.8), the bromo compound occupies a distinct physicochemical space that can be leveraged to modulate lipophilicity‑driven properties such as plasma protein binding and hERG liability [2].

drug discovery ADME profiling lead optimization

Potential Kinase Inhibition Profile Differentiated by Halogen Type

Within the imidazo[1,2‑b]pyridazine class, the nature of the halogen at the 6‑position can profoundly shift kinase selectivity. The bromo substituent provides a specific steric and electronic profile that can favor binding to certain kinase hinge regions. While direct quantitative inhibition data for the target compound are not publicly available, class‑level analysis of related Haspin inhibitors indicates that 6‑bromo‑substituted derivatives exhibit a selectivity shift of approximately 10‑fold compared to 6‑chloro analogs [1].

kinase inhibition structure–activity relationship selectivity profiling

3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile (1263284-55-4): Recommended Application Scenarios


Medicinal Chemistry: Modular Synthesis of Diverse Kinase Inhibitor Libraries

This compound is ideally suited as a central building block for generating focused kinase inhibitor libraries. The 6‑bromo group enables efficient diversification via Suzuki–Miyaura cross‑coupling, allowing medicinal chemists to rapidly explore the SAR of the 6‑position on the imidazopyridazine core [1]. Procurement of the brominated analog supports high‑throughput parallel synthesis workflows that are not feasible with non‑halogenated or chloro‑substituted alternatives [2].

Chemical Biology: Targeted Probe Development and Photoaffinity Labeling

The bromine atom can serve as a latent handle for installing photoreactive groups (e.g., diazirines) or bioorthogonal tags (e.g., alkyne or azide) for chemical biology applications. This enables the development of covalent probes for target identification or cellular imaging studies. The chloro analog lacks the same level of synthetic flexibility for late‑stage functionalization [3].

SAR Expansion: Bridging Halogen‑Dependent Selectivity Gaps

For research groups optimizing imidazopyridazine‑based kinase inhibitors, the 6‑bromo analog fills a specific physicochemical and SAR niche between the lighter (6‑H, 6‑Cl) and heavier (6‑I) congeners. Including this compound in a screening set enables systematic evaluation of halogen‑dependent effects on potency, selectivity, and metabolic stability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.